molecular formula C22H25N5O4 B2472115 methyl 3-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887457-22-9

methyl 3-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No. B2472115
CAS RN: 887457-22-9
M. Wt: 423.473
InChI Key: JKCBAWIVQVRIDV-UHFFFAOYSA-N
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Description

Methyl 3-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
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Scientific Research Applications

Affinity and Selectivity in Adenosine Receptors

A study examined the structure-activity relationships of compounds like methyl 3-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate, focusing on their affinity and selectivity for human adenosine receptors (ARs). Ethyl group substitution was found to significantly increase affinity for these receptors (Ozola et al., 2003).

Synthesis and Characterization of Tricyclic Purine Derivatives

Another research focused on the synthesis of new tricyclic purine derivatives, including compounds similar to methyl 3-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate. These studies are crucial in understanding the chemical properties and potential applications of such compounds (Shimada, Kuroda, & Suzuki, 1993).

Synthesis and Biological Activity

A study explored the synthesis and biological activity of similar tricyclic etheno analogs, providing insights into the potential therapeutic applications of these compounds, particularly in antiviral and cytostatic contexts (Hořejší et al., 2006).

Solid-phase Synthesis

The development of a method for solid-supported synthesis of related compounds was investigated. This process is key for facilitating the synthesis of large compound libraries, which are essential in drug discovery and development (Karskela & Lönnberg, 2006).

Synthesis and Preliminary Pharmacological Evaluation

Compounds structurally similar to methyl 3-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate were synthesized and evaluated for their potential as serotonin receptor ligands and phosphodiesterase inhibitors. This research underscores the relevance of these compounds in developing new antidepressant agents (Zagórska et al., 2009).

Antitumor Activities

Research into the synthesis of compounds with a similar structure and their selective antitumor activities highlights the potential role these compounds could play in cancer therapy. This study provides valuable insights into the possible therapeutic applications of such compounds (Xiong Jing, 2011).

Synthesis and Structural Studies

Further studies have been conducted on the synthesis and structural analysis of uracil derivatives, including those similar to methyl 3-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate. Understanding the structure of these compounds is essential for their application in various scientific fields (Liu et al., 2014).

properties

IUPAC Name

methyl 3-[6-(2-ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-6-15-9-7-8-10-16(15)26-13(2)14(3)27-18-19(23-21(26)27)24(4)22(30)25(20(18)29)12-11-17(28)31-5/h7-10H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCBAWIVQVRIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

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